1-Methoxy-2-phenylnaphthalene
CAS No.: 58665-28-4
Cat. No.: VC18436799
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58665-28-4 |
|---|---|
| Molecular Formula | C17H14O |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 1-methoxy-2-phenylnaphthalene |
| Standard InChI | InChI=1S/C17H14O/c1-18-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-12H,1H3 |
| Standard InChI Key | MAUFWTQNEFPCAV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Structural and Functional Overview
The molecular architecture of 1-methoxy-2-phenylnaphthalene consists of a fused bicyclic naphthalene system modified with electron-donating substituents. The methoxy group at position 1 enhances electron density in the aromatic system, influencing reactivity in electrophilic substitution reactions, while the phenyl group at position 2 introduces steric bulk and π-stacking capabilities. This substitution pattern distinguishes it from simpler naphthalene derivatives, such as 2-phenylnaphthalene (CAS 35465-71-5), which lacks the methoxy moiety and exhibits reduced polarity .
Table 1: Comparative Physicochemical Properties
| Property | 1-Methoxy-2-phenylnaphthalene | 2-Phenylnaphthalene |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O | C₁₆H₁₂ |
| Molecular Weight (g/mol) | 234.29 | 204.27 |
| Boiling Point (°C) | Not reported | 345.5 |
| Density (g/cm³) | Not reported | 1.1 |
| LogP | Estimated >5.0 | 5.21 |
The increased molecular weight and polarity of 1-methoxy-2-phenylnaphthalene compared to 2-phenylnaphthalene suggest enhanced solubility in polar organic solvents, though empirical data remain limited .
Synthesis Methodologies
Suzuki-Miyaura Cross-Coupling
A widely employed route involves Suzuki-Miyaura coupling between halogenated naphthalenes (e.g., 1-methoxy-2-bromonaphthalene) and phenylboronic acids. This palladium-catalyzed reaction proceeds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water) to achieve yields exceeding 70%. The method’s versatility allows for modular substitution, enabling the synthesis of diverse analogs for structure-activity relationship studies.
Acid-Catalyzed Cycloaddition
An innovative approach reported by RSC and PubMed involves trifluoroacetic acid (TFA)-mediated C–C bond cleavage of 1-styryl-2-methoxybenzenes, followed by intermolecular [4+2] Diels-Alder cycloaddition . Quantum mechanical calculations validated the formation of a styrenyl trifluoroacetate intermediate, with the cycloaddition transition state exhibiting an activation energy of ~25 kcal/mol . This method efficiently constructs the naphthalene core while introducing the phenyl group, achieving yields of 60–85% under optimized conditions.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, 80–100°C | 70–85 | High modularity, mild conditions |
| TFA-Catalyzed Cycloaddition | TFA, reflux, 12–24 hrs | 60–85 | Single-step, scalable |
Biological Activities and Mechanisms
Anticancer Properties
1-Methoxy-2-phenylnaphthalene demonstrates selective cytotoxicity against hormone-responsive cancers. In MCF-7 human breast cancer cells, it induced apoptosis at IC₅₀ values of 12–18 µM, accompanied by G2/M cell cycle arrest and caspase-3 activation. Comparative studies with tamoxifen revealed a distinct mechanism, potentially involving estrogen receptor (ER) β agonism—a property shared with structurally related naphthalene-based ER modulators .
Antimicrobial Effects
While direct data on 1-methoxy-2-phenylnaphthalene are scarce, structurally analogous naphthalene derivatives exhibit potent activity against Mycobacterium avium subsp. paratuberculosis, with MIC values 2–3-fold lower than rifampicin. The methoxy and phenyl groups likely enhance membrane permeability, though further validation is required.
Applications in Medicinal and Materials Chemistry
Drug Development
The compound’s ER-β selectivity positions it as a lead candidate for treating ER-positive cancers with reduced off-target effects compared to non-selective antagonists . Additionally, its apoptotic activity in vitro supports further preclinical evaluation.
Organic Electronics
The extended π-conjugation system and steric stabilization make 1-methoxy-2-phenylnaphthalene a potential candidate for organic semiconductors. Theoretical studies predict a HOMO-LUMO gap of ~3.2 eV, suitable for hole-transport materials in OLEDs.
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